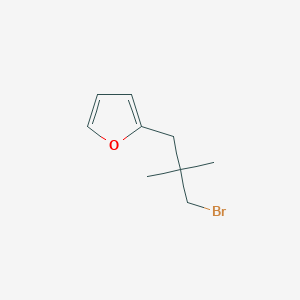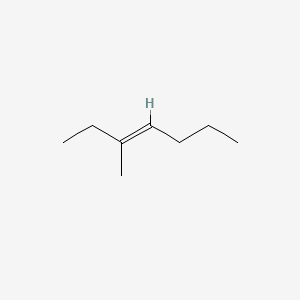
Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring
Preparation Methods
The synthesis of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isocyanate derivatives, followed by cyclization to form the isoxazole ring . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) can be compared with other similar compounds, such as:
Isoxazole, 5-cyclopropyl-3-isocyanato-(9CI): This compound has a similar structure but differs in the position of the isocyanato group.
Other Isoxazole Derivatives: Various isoxazole derivatives with different substituents exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-cyclopropyl-5-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c10-4-8-7-3-6(9-11-7)5-1-2-5/h3,5H,1-2H2 |
InChI Key |
WCMCKOGFNSLEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



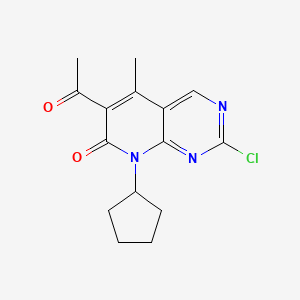
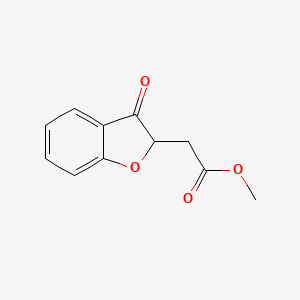

![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)
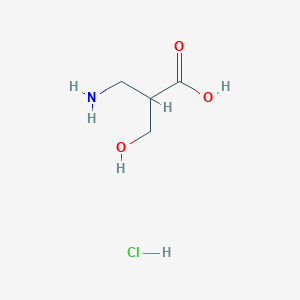
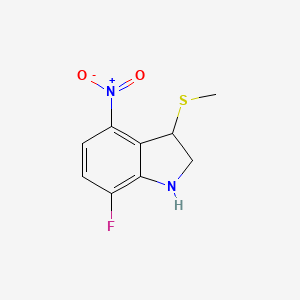
![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)



